molecular formula C16H18N4O2 B2600602 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2195953-66-1

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Cat. No.: B2600602
CAS No.: 2195953-66-1
M. Wt: 298.346
InChI Key: QDUJIKAEFDCLRQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Moiety: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Attachment of the Pyrazinylamino Group: The pyrazinylamino group is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with an appropriate leaving group on the azetidinyl ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically added via a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-1-(3-(pyridin-2-ylamino)azetidin-1-yl)ethan-1-one
  • 2-(3-Methoxyphenyl)-1-(3-(quinolin-2-ylamino)azetidin-1-yl)ethan-1-one

Uniqueness

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-4-2-3-12(7-14)8-16(21)20-10-13(11-20)19-15-9-17-5-6-18-15/h2-7,9,13H,8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUJIKAEFDCLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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